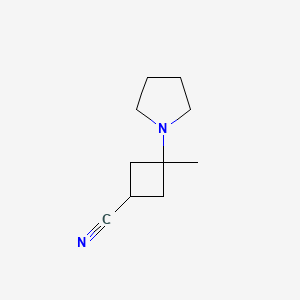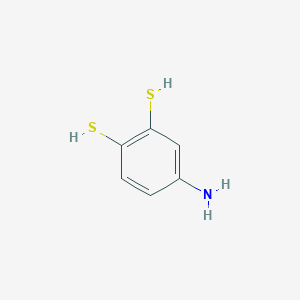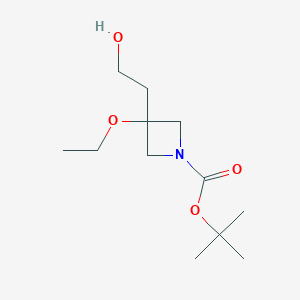![molecular formula C8H4BrNO2 B12867614 2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
2-Bromobenzo[d]oxazole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzo[d]oxazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C8H4BrNO2 It is characterized by the presence of a bromine atom at the second position and an aldehyde group at the sixth position on the benzo[d]oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-6-carbaldehyde typically involves the bromination of benzo[d]oxazole followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The formylation step can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with a formylating agent such as DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromobenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed:
Oxidation: 2-Bromobenzo[d]oxazole-6-carboxylic acid
Reduction: 2-Bromobenzo[d]oxazole-6-methanol
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Bromobenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and probes for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromobenzo[d]oxazole-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react or inhibit biological pathways .
Comparación Con Compuestos Similares
2-Bromobenzo[d]oxazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
6-Bromobenzo[d]oxazole-2-carbaldehyde: Similar structure but with the bromine and aldehyde groups at different positions, leading to different reactivity and applications.
Uniqueness: 2-Bromobenzo[d]oxazole-6-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H4BrNO2 |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
2-bromo-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H |
Clave InChI |
UDOULXRRNFNPMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)OC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)

![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)


![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)
![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)


